Computed LogP and TPSA Differentiation: 6-Fluoro vs. 6-Methyl and Unsubstituted Parent
The 6-fluoro substituent confers a LogP of 1.10 (computed for the free acid) and a TPSA of 54.6 Ų . By comparison, the 6-methyl analog (MW 190.20) is expected to be more lipophilic (estimated LogP increase of ~0.5–0.7 units based on the π value of –CH3 vs. –F on aromatic systems), while the unsubstituted imidazo[1,2-a]pyridin-2-ylacetic acid (MW 176.17) is more polar . The 6-fluoro substitution thus occupies a distinct intermediate hydrophobicity window that is frequently targeted in CNS drug discovery (preferred LogP range 1–3) and oral bioavailability optimization.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.10 (computed); TPSA = 54.6 Ų |
| Comparator Or Baseline | 6-CH3 analog: estimated LogP ~1.6–1.8 (no direct measurement available); Unsubstituted parent: LogP ~0.4–0.6 (estimated) |
| Quantified Difference | ΔLogP (6-F vs. 6-CH3) estimated at –0.5 to –0.7; ΔLogP (6-F vs. 6-H) estimated at +0.5 to +0.7 |
| Conditions | Computed values from vendor technical datasheets using standard prediction algorithms; no experimental LogP data available for these specific compounds |
Why This Matters
The distinct LogP value positions the 6-fluoro analog in a CNS-favorable lipophilicity range not shared by the more lipophilic 6-methyl or more polar unsubstituted parent, making it the preferred scaffold for neuroscience-targeted library synthesis.
